N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

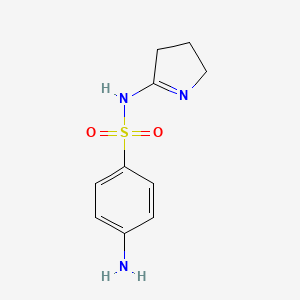

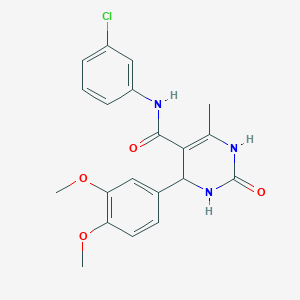

“N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine”, also known as DENP, is an organic compound with the molecular formula C10H15N5O2. It is a significant intermediate in organic synthesis .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO~3~^- in water, 3-nitropyridine is obtained . This method yields good results for 4-substituted pyridines and moderate yields for 3-substituted pyridines .

Molecular Structure Analysis

The molecular formula of “N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine” is C9H14N4O2. The molecular weight is 210.237.

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Scientific Research Applications

Electrochemical Applications

A study by Sato et al. (2018) discussed the electrochemical oxidation of amines using a nitroxyl radical catalyst, emphasizing the potential of certain amines for electrochemical sensing and oxidation processes (Sato et al., 2018). This research points towards the utility of nitrogen-containing compounds in developing electrochemical sensors and catalysts, suggesting a possible area of application for compounds like N6,N6-diethyl-3-nitropyridine-2,6-diamine.

Synthetic Chemistry

Bailey, Chandrasekaran, and Ayling (1992) explored the synthesis of tetrahydropteridine C6-stereoisomers, which involves the condensation of vicinal diamines with pyrimidinone, followed by reduction and cyclization steps (Bailey, Chandrasekaran, & Ayling, 1992). This research demonstrates the role of diamines in the synthesis of complex heterocyclic compounds, highlighting the synthetic utility of compounds related to N6,N6-diethyl-3-nitropyridine-2,6-diamine in medicinal chemistry and drug development.

Nitrosamine Research

Zhao et al. (2006) characterized new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry, focusing on the detection and quantification of these compounds as disinfection byproducts (Zhao et al., 2006). Given the structural resemblance to nitrosamines, research on N6,N6-diethyl-3-nitropyridine-2,6-diamine could contribute to understanding the formation, occurrence, and mitigation strategies of such compounds in environmental and health-related contexts.

properties

IUPAC Name |

6-N,6-N-diethyl-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-3-12(4-2)8-6-5-7(13(14)15)9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLKOVRAXIRJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~6~,N~6~-diethyl-3-nitropyridine-2,6-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2442967.png)

amine](/img/structure/B2442970.png)

![4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine](/img/structure/B2442973.png)

![3-[(1S,3R)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]prop-2-ynoic acid](/img/structure/B2442975.png)

![1-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2442977.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B2442978.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)